molecular formula C4H8N4O2S B12817661 4-amino-N-methyl-1H-imidazole-5-sulfonamide

4-amino-N-methyl-1H-imidazole-5-sulfonamide

Cat. No.: B12817661
M. Wt: 176.20 g/mol
InChI Key: VBHPWDFAQMTVBJ-UHFFFAOYSA-N
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Description

4-amino-N-methyl-1H-imidazole-5-sulfonamide is a heterocyclic compound with a molecular formula of C4H8N4O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-1H-imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminoimidazole with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-methyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-methyl-1H-imidazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C4H8N4O2S

Molecular Weight

176.20 g/mol

IUPAC Name

4-amino-N-methyl-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C4H8N4O2S/c1-6-11(9,10)4-3(5)7-2-8-4/h2,6H,5H2,1H3,(H,7,8)

InChI Key

VBHPWDFAQMTVBJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(N=CN1)N

Origin of Product

United States

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